molecular formula C10H8BrNO2 B6324517 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole CAS No. 191602-83-2

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole

Cat. No. B6324517
CAS RN: 191602-83-2
M. Wt: 254.08 g/mol
InChI Key: BNYFAZZOIWIVGY-UHFFFAOYSA-N
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Description

“5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a phenyl group that is substituted with a bromo group at the 3-position and a methoxy group at the 4-position .


Molecular Structure Analysis

The molecular structure of “5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole” would consist of an oxazole ring attached to a phenyl ring at the 5-position. The phenyl ring would have a bromo group at the 3-position and a methoxy group at the 4-position .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The bromo-substituent in the compound could potentially be replaced with an organoboron reagent in the presence of a palladium catalyst .

Synthesis of Bromophenols

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole could serve as a precursor in the synthesis of bromophenols . Bromophenols are a group of compounds isolated from marine algae, and they have been shown to possess a variety of biological activities .

Anti-Inflammatory Applications

Bromophenols, including those that could potentially be synthesized from 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, have demonstrated anti-inflammatory effects . For example, a novel synthetic marine bromophenol derivative displayed powerful anti-inflammatory effects and could be used in the treatment of acute pyelonephritis .

Antimicrobial Applications

Bromophenols have also shown antimicrobial properties . Therefore, 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole could potentially be used to synthesize new antimicrobial agents .

Anticancer Applications

The compound could potentially be used in the development of anticancer drugs . Bromophenols have demonstrated anticancer activities, and the bromo-substituent in the compound could contribute to these effects .

Antidiabetic Applications

Bromophenols, including those that could potentially be synthesized from 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, have shown antidiabetic effects . Therefore, the compound could potentially be used in the development of new antidiabetic drugs .

properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYFAZZOIWIVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole

Synthesis routes and methods

Procedure details

The mixed solution of 3-bromo-4-methoxybenzaldehyde (200 mg, 0.93 mmol) in methanol (4 mL) was added tosylmethyl isocyanide (200 mg, 1.02 mmol) and K2CO3 (260 mg, 1.88 mmol). The reaction was stirred at room temperature for 5 min before heated to 80° C. in the sealed tube. After 30 min, the solution was cooled to room temperature and concentrated. Column chromatography afforded 5-(3-bromo-4-methoxyphenyl)oxazole (o) (190 mg, 80%). Following the procedures analogous to the Suzuki and amide coupling reactions described for Compound 20, Compound 25 was prepared.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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